Methyl 2-chloro-5-(chlorosulfonyl)benzoate
Overview
Description
Methyl 2-chloro-5-(chlorosulfonyl)benzoate is a chemical compound belonging to the group of benzoic acids and derivatives. It is characterized by the presence of both chloro and chlorosulfonyl functional groups attached to the benzoate moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of methyl benzoate followed by sulfonylation . The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and sulfonylating agents like chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of methyl 2-chloro-5-(chlorosulfonyl)benzoate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, sulfonic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-5-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The chloro and chlorosulfonyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to the inhibition of enzymes or alteration of protein functions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Similar structure but with a bromo group instead of a chlorosulfonyl group.
Methyl 2-(chlorosulfonyl)benzoate: Lacks the additional chloro group present in methyl 2-chloro-5-(chlorosulfonyl)benzoate.
Uniqueness
This compound is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where these functional groups are required .
Properties
IUPAC Name |
methyl 2-chloro-5-chlorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSMSBPMSQANO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924859-46-1 | |
Record name | methyl 2-chloro-5-(chlorosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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